3,5-Dichloro-4-iodobenzoic acid
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Overview
Description
3,5-Dichloro-4-iodobenzoic acid is an organic compound with the molecular formula C7H3Cl2IO2 and a molecular weight of 316.91 g/mol . This compound is characterized by the presence of two chlorine atoms and one iodine atom attached to a benzoic acid core. It is a solid at room temperature and is often used as a reagent in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-4-iodobenzoic acid typically involves the iodination of 3,5-dichlorobenzoic acid. This can be achieved through a halogen exchange reaction using iodine and a suitable oxidizing agent . The reaction conditions often include the use of solvents such as acetic acid and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the availability of high-purity starting materials, and optimizing reaction conditions for higher yields and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-4-iodobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under suitable conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions, often in the presence of bases like potassium carbonate (K2CO3).
Major Products
Scientific Research Applications
3,5-Dichloro-4-iodobenzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-Dichloro-4-iodobenzoic acid and its derivatives often involves interactions with biological macromolecules. For instance, its derivatives can inhibit bacterial growth by interfering with cell wall synthesis or protein function . The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Similar Compounds
3,5-Dichlorobenzoic acid: Lacks the iodine atom, making it less reactive in certain substitution and coupling reactions.
4-Iodobenzoic acid: Lacks the chlorine atoms, which can affect its reactivity and biological activity.
Uniqueness
3,5-Dichloro-4-iodobenzoic acid is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity patterns and potential biological activities . This makes it a versatile compound in synthetic chemistry and a valuable precursor in pharmaceutical research .
Properties
IUPAC Name |
3,5-dichloro-4-iodobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2IO2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSGDQZRDPAUTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)I)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2IO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30601569 |
Source
|
Record name | 3,5-Dichloro-4-iodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30601569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.90 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117757-68-3 |
Source
|
Record name | 3,5-Dichloro-4-iodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30601569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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